(S)-tert-Butyl (1-(((6-chloropyridin-3-yl)methyl)(ethyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate
Description
This compound is a chiral carbamate derivative featuring a 6-chloropyridin-3-ylmethyl group, an ethylamino substituent, and a tert-butyl carbamate moiety. The compound is commercially available through three suppliers, indicating its relevance in industrial or academic research .
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-[(6-chloropyridin-3-yl)methyl-ethylamino]-3-methyl-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28ClN3O3/c1-7-22(11-13-8-9-14(19)20-10-13)16(23)15(12(2)3)21-17(24)25-18(4,5)6/h8-10,12,15H,7,11H2,1-6H3,(H,21,24)/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFORTKBYYAIADV-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CN=C(C=C1)Cl)C(=O)C(C(C)C)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CN=C(C=C1)Cl)C(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-tert-Butyl (1-(((6-chloropyridin-3-yl)methyl)(ethyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a tert-butyl carbamate moiety linked to a chloropyridine and an amino acid derivative. This unique structure suggests potential interactions with various biological targets.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities, which can be summarized as follows:
- Enzyme Inhibition : The compound has shown inhibitory effects on certain proteases, similar to other carbamate derivatives. For example, studies have demonstrated that related compounds can inhibit SARS-CoV 3CL protease, which is crucial for viral replication .
- Neuroprotective Effects : Compounds with similar structures have been evaluated for their neuroprotective properties, particularly against amyloid beta toxicity in models of Alzheimer's disease. These compounds were found to reduce inflammation and oxidative stress in neuronal cells .
- Antimicrobial Activity : Some derivatives of carbamate compounds are known for their antimicrobial properties, suggesting that this compound may also exhibit similar effects against various pathogens.
The mechanisms by which (S)-tert-butyl carbamate exerts its biological activity may involve:
- Covalent Modification : The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to irreversible inhibition. This mechanism has been observed in other related compounds targeting glutamine-dependent enzymes .
- Receptor Interaction : The chloropyridine moiety may facilitate binding to specific receptors or enzymes, enhancing the compound's efficacy.
Case Studies
Several studies have investigated the biological activity of similar compounds:
- SARS-CoV Protease Inhibition : In a study evaluating various peptidomimetic compounds against SARS-CoV 3CL protease, several showed significant inhibitory activity with IC50 values in the low micromolar range. The structural features contributing to this activity were identified, providing insights into optimizing similar compounds for enhanced efficacy .
- Neuroprotection in Alzheimer's Models : Research involving carbamate derivatives demonstrated their ability to protect astrocytes from amyloid beta-induced toxicity. These studies highlighted reductions in TNF-alpha levels and oxidative stress markers, suggesting potential therapeutic applications for neurodegenerative diseases .
Data Tables
The following tables summarize key findings related to the biological activity of compounds structurally similar to (S)-tert-butyl carbamate.
| Compound | Target | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | SARS-CoV 3CL Protease | 0.0041 | |
| Compound B | Amyloid Beta Aggregation | 10 | |
| Compound C | Bacterial Inhibition | 15 |
| Study | Biological Activity Observed | |
|---|---|---|
| Study 1 | Inhibition of viral proteases | Potential for antiviral drug development |
| Study 2 | Neuroprotection against Aβ toxicity | Implications for Alzheimer's treatment |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that carbamate derivatives, including those similar to (S)-tert-butyl carbamate, exhibit significant anticancer properties. For instance, a study on tert-butylcarbamate-containing histone deacetylase inhibitors demonstrated their ability to inhibit cell proliferation in cancer cell lines at sub-micromolar concentrations . This suggests that modifications to the carbamate structure can enhance biological activity, making it a candidate for further development in cancer therapeutics.
Mechanism of Action
The mechanism underlying the anticancer effects often involves the inhibition of histone deacetylases (HDACs), which play a crucial role in regulating gene expression and cell cycle progression. By inhibiting HDACs, these compounds can induce cell cycle arrest and apoptosis in cancer cells, providing a potential pathway for therapeutic intervention.
Synthetic Applications
Protecting Group in Organic Synthesis
The tert-butyl group is widely recognized as an effective protecting group for amines and carboxylic acids in organic synthesis. Its ability to stabilize reactive intermediates during chemical reactions is invaluable. For example, the use of tert-butyl carbamate as a protecting group allows for selective reactions without interfering with other functional groups . This property is particularly useful in multi-step syntheses where functional group compatibility is critical.
Amidation Reactions
In synthetic organic chemistry, (S)-tert-butyl carbamate derivatives can be employed in amidation reactions facilitated by palladium catalysts. These reactions are crucial for forming amide bonds, which are fundamental structures in pharmaceuticals and biologically active compounds . The efficiency of these reactions often hinges on the choice of protecting groups and reaction conditions.
Biochemical Applications
Enzyme Inhibition Studies
Carbamate derivatives have been studied for their inhibitory effects on various enzymes. For instance, the protonation sites and dissociation mechanisms of tert-butylcarbamates have been analyzed to understand their interactions with enzymes involved in metabolic pathways . Such studies contribute to the design of enzyme inhibitors that can modulate biochemical processes.
Drug Development
The structural features of (S)-tert-butyl carbamate make it a candidate for drug development targeting specific biological pathways. The incorporation of substituents like 6-chloropyridine can enhance selectivity and potency against particular targets, such as cancer cells or specific enzymes involved in disease processes.
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine-Based Carbamates
tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate
- Structural Differences: The pyridine ring in this compound has 5,6-dimethoxy substituents instead of a 6-chloro group. Lacks the ethylamino and 3-methylbutanamide backbone present in the target compound.
- Reduced steric hindrance due to smaller substituents may facilitate different binding interactions in biological systems.
(S)-tert-Butyl (1,4-dioxan-2-yl)methylcarbamate
- Structural Differences: Replaces the chloropyridinyl-ethylamino group with a 1,4-dioxane ring. Contains a dioxane backbone instead of the butanamide chain.
- Implications :
Carbamates with Amino Acid Backbones
(S)-tert-Butyl (1,5-diamino-1,5-dioxopentan-2-yl)carbamate
- Structural Differences: Features a diamino-dioxopentane chain instead of the ethylamino-butanamide structure. Lacks the chloropyridine moiety.
- Absence of the chloropyridine group reduces halogen-related toxicity risks but may limit pesticidal activity .
Spectroscopic and Crystallographic Comparisons
NMR Spectroscopy
- Target Compound: ¹H-NMR: Peaks for tert-butyl (δ ~1.2 ppm), chloropyridine aromatic protons (δ ~7.5–8.5 ppm), and ethylamino methyl groups (δ ~1.0–1.5 ppm). ¹³C-NMR: Carbamate carbonyl (δ ~155 ppm), amide carbonyl (δ ~170 ppm), and chloropyridine carbons (δ ~120–150 ppm) .
- Comparisons: The 5,6-dimethoxypyridine analog shows downfield shifts for aromatic protons (δ ~6.5–7.0 ppm) due to electron-donating methoxy groups . Diamino-dioxopentane derivatives exhibit additional peaks for NH groups (δ ~6.5–7.5 ppm) .
Crystallographic Data
- The tert-butyl group in the target compound contributes to steric bulk, influencing crystal packing and intermolecular interactions. Tools like SHELX and ORTEP-3 are critical for resolving such structures .
- Chloropyridine-containing analogs may exhibit stronger π-π stacking compared to methoxy-substituted derivatives, affecting melting points and solubility .
Functional and Environmental Comparisons
Toxicity and Environmental Impact
- Chlorinated compounds often face stricter regulatory scrutiny due to persistence in ecosystems. The TRI database highlights revisions for similar halogenated compounds, underscoring the need for accurate environmental reporting .
- Methoxy and diamino analogs may degrade more readily, reducing bioaccumulation risks .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (S)-tert-butyl carbamate derivatives with chloropyridine moieties?
- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling reactions, as demonstrated in the synthesis of analogous carbamates. For example, tert-butyl carbamates are often prepared using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (HOBt) as an activator in dichloromethane or DMF. Purification typically involves silica gel column chromatography with gradients of methanol in dichloromethane (e.g., 96:4 ratio) .
Q. How is structural characterization performed for this compound, particularly stereochemical confirmation?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are critical for confirming the stereochemistry of the (S)-configured tert-butyl group and chloropyridine substitution. For example, coupling constants in H NMR (e.g., J = 6.6 Hz for vicinal protons) and chemical shifts (e.g., δ 8.22 ppm for pyridine protons) are diagnostic .
- Chiral HPLC : To validate enantiomeric purity, chiral stationary phases (e.g., amylose- or cellulose-based columns) with hexane/isopropanol mobile phases are employed .
Q. What purification strategies are effective for eliminating byproducts in carbamate synthesis?
- Methodological Answer :
- Column Chromatography : Silica gel columns with dichloromethane/methanol gradients (e.g., 96:4 to 90:10) are standard for isolating carbamates .
- Recrystallization : Tert-butyl carbamates often crystallize from ethyl acetate/hexane mixtures, leveraging their low solubility in non-polar solvents .
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved when analyzing tert-butyl carbamates?
- Methodological Answer :
- Software Validation : Use SHELXL for refinement and ORTEP-3 for graphical representation to cross-validate bond lengths and angles. SHELXL’s robustness in handling high-resolution data minimizes overfitting .
- PLATON/CHECKCIF : These tools identify outliers in displacement parameters and validate hydrogen bonding networks, critical for resolving conflicts in reported crystal structures .
Q. What experimental design considerations are critical for maintaining enantiomeric purity during asymmetric synthesis?
- Methodological Answer :
- Chiral Auxiliaries : Use (S)-tert-leucine or proline-derived catalysts to enforce stereoselectivity, as seen in asymmetric Mannich reactions .
- Reaction Monitoring : In situ F NMR or circular dichroism (CD) spectroscopy can track enantiomeric excess during synthesis .
Q. How should researchers address contradictions in spectroscopic data (e.g., NMR vs. IR) for carbamate derivatives?
- Methodological Answer :
- Cross-Validation : Compare H NMR integrations with IR carbonyl stretches (~1680–1720 cm for carbamates). Discrepancies may arise from rotameric equilibria in NMR; low-temperature NMR or DFT calculations (e.g., Gaussian) can resolve these .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular formulas, ruling out isomeric impurities .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
